molecular formula C13H22Cl2N4 B2604083 (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride CAS No. 1240526-15-1

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride

Cat. No.: B2604083
CAS No.: 1240526-15-1
M. Wt: 305.25
InChI Key: ZJHUDWULZJZPMS-UHFFFAOYSA-N
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Description

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a triazolopyridine-derived amine salt characterized by a 2-methylbutyl chain and an ethyl linker connecting the triazolopyridine core to the amine group.

Properties

IUPAC Name

2-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4.2ClH/c1-4-10(2)9-14-11(3)13-16-15-12-7-5-6-8-17(12)13;;/h5-8,10-11,14H,4,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHUDWULZJZPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNC(C)C1=NN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride typically involves the reaction of 2-methylbutylamine with a triazolo-pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride involves its interaction with specific molecular targets in the biological system. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula : Likely analogous to structurally similar compounds (e.g., C13H22Cl2N4 for the 2-methylbutyl variant, inferred from ).
  • Molecular Weight : Estimated ~300–320 g/mol (based on dihydrochloride analogs in ).

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in alkyl chain length, substitution patterns on the triazolopyridine ring, and amine functionalization. Below is a comparative analysis of key derivatives:

Alkyl Chain Variants

Compound Name Alkyl Group Molecular Formula Molecular Weight (g/mol) Key Differences
(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride Butan-2-yl C12H20Cl2N4 291.22 Shorter branched chain (C4 vs. C5 in 2-methylbutyl), reduced lipophilicity.
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride 3-Methylbutyl C11H17Cl2N4 240.74 Direct attachment of alkyl to triazolopyridine (no ethyl linker), lower molecular weight.
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine Hydrochloride Cyclohexyl C14H18ClN5 304.79 Bulky cyclohexyl group; may hinder receptor binding compared to flexible alkyl chains.

Amine Functionalization Variants

Compound Name Amine Group Molecular Formula Key Functional Differences
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride Ethylamine C8H12Cl2N4 Lacks alkyl branching; simpler structure with reduced steric hindrance.
2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride Pyridinyl-substituted triazole C9H12ClN5 Heteroaromatic pyridinyl group introduces π-π stacking potential; distinct electronic effects.

Substituent Impact on Electronic Properties

  • Electron-Withdrawing Groups : Compounds like 1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine () exhibit altered electronegativity due to chloro and trifluoromethyl substituents, which may enhance metabolic stability but reduce bioavailability .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

  • Lipophilicity-Bioactivity Relationship : Longer/branched alkyl chains (e.g., 2-methylbutyl vs. butan-2-yl) correlate with increased LogP values, enhancing CNS penetration but risking off-target effects .
  • Synthetic Feasibility : The dihydrochloride salt form improves aqueous solubility, as seen in analogs like 3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride ().
  • Safety Considerations: No hazard data are available for the target compound, though structurally related triazolopyridines (e.g., ) often require rigorous toxicity profiling due to heterocyclic reactivity .

Biological Activity

The compound (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a synthetic organic molecule notable for its structural features that include a triazolopyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agricultural chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H22Cl2N4C_{13}H_{22}Cl_2N_4 with a molecular weight of 305.2 g/mol. The dihydrochloride form enhances its solubility and stability in aqueous environments, which is beneficial for biological assays and applications.

PropertyValue
Molecular FormulaC₁₃H₂₂Cl₂N₄
Molecular Weight305.2 g/mol
CAS Number1240526-15-1

Biological Activity

Research indicates that this compound exhibits a range of biological activities primarily due to the presence of the triazole ring, which is often associated with pharmacological properties such as antimicrobial and anticancer effects.

Antimicrobial Activity

Several studies have suggested that compounds containing triazole structures can act against various pathogens. For instance, the presence of the triazole moiety in related compounds has been linked to significant antibacterial and antifungal activities. Predictive models like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may also possess similar antimicrobial properties .

Anticancer Potential

The anticancer potential of triazole derivatives has been extensively studied. Research shows that compounds with triazole and pyridine functionalities can inhibit the growth of cancer cell lines. For example, studies on triazole-based compounds have demonstrated their efficacy against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The unique structure of this compound suggests it may also exhibit similar cytotoxic effects.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to form the triazole structure.
  • Alkylation : Introducing the 2-methylbutyl group through alkylation reactions.
  • Salt Formation : Converting the base form to its dihydrochloride salt for improved solubility.

Each step requires careful optimization to ensure high yields and purity .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related triazole compounds:

  • A study on mercapto-substituted 1,2,4-triazoles indicated their potential as anticancer agents due to their ability to induce apoptosis in cancer cell lines .
  • Another research highlighted the antibacterial activity of various triazole derivatives against pathogenic bacteria, suggesting that modifications in structure can lead to enhanced bioactivity .

Q & A

Q. What synthetic routes are recommended for producing (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride with high purity?

Methodological Answer :

  • Step 1 : Use a Schiff base condensation approach, as demonstrated for structurally analogous triazolo[4,3-a]pyridine derivatives (e.g., reacting hydrazinopyridine with aldehydes followed by cyclization with sodium hypochlorite) .
  • Step 2 : Purify intermediates via vacuum filtration and washing with methanol/water to remove unreacted starting materials .
  • Step 3 : Confirm purity using 1H/13C-NMR (referenced to DMSO-d6 at 2.50 ppm) and HRMS (ESI source, calibrated with Agilent LC/MS tuning mix) .

Q. How should researchers characterize the compound’s solubility and stability in aqueous buffers?

Methodological Answer :

  • Solubility : Test in DMSO (common solvent for triazolo derivatives) and aqueous buffers (pH 4–8). Monitor via UV-Vis spectroscopy at λ = 250–300 nm, referencing absorbance shifts in triazolo-pyridine moieties .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and analyze degradation products using HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s pharmacological activity across in vitro assays?

Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., cell line viability via MTT assays) and confirm compound integrity post-incubation using LC-MS .
  • Step 2 : Compare binding affinities using surface plasmon resonance (SPR) to rule out non-specific interactions with assay components .
  • Step 3 : Cross-reference with structural analogs (e.g., triazolo-pyridines with trifluoromethyl groups) to identify activity trends linked to substituent electronegativity .

Q. What experimental design is optimal for studying the compound’s environmental fate and biodegradation?

Methodological Answer :

  • Design : Adopt a split-plot randomized block design (as in agricultural studies) with variables: soil type, microbial load, and pH .
  • Analysis : Quantify compound persistence via GC-MS (extracted with ethyl acetate) and assess metabolite toxicity using Daphnia magna bioassays .
  • Reference : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL) to evaluate abiotic/biotic transformations .

Q. How can impurities in synthesized batches be identified and quantified?

Methodological Answer :

  • Step 1 : Use HPLC-UV/HRMS with a polar embedded C18 column (e.g., Zorbax Eclipse Plus) to separate diastereomers and byproducts .
  • Step 2 : Compare retention times and HRMS spectra with known impurities (e.g., triazolo derivatives with chlorophenyl or benzyloxy groups) .
  • Step 3 : Quantify using a calibration curve of spiked impurity standards (e.g., 0.1–10 µg/mL) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in neurological targets?

Methodological Answer :

  • Step 1 : Perform molecular docking (AutoDock Vina) against receptors like 5-HT3 or NMDA, leveraging structural data from benzylamine derivatives .
  • Step 2 : Validate predictions using patch-clamp electrophysiology in transfected HEK293 cells expressing target ion channels .
  • Step 3 : Cross-validate with in vivo models (e.g., zebrafish locomotor assays) to assess behavioral correlates .

Data Analysis and Validation

Q. How should conflicting NMR data (e.g., peak splitting inconsistencies) be addressed?

Methodological Answer :

  • Step 1 : Re-run NMR at higher field strength (500 MHz) to resolve overlapping signals, referencing DMSO-d6 at 2.50 ppm .
  • Step 2 : Use COSY and HSQC to assign ambiguous protons and carbons, particularly in the triazolo-pyridine core .
  • Step 3 : Compare with published spectra of analogous compounds (e.g., 3-(trifluoromethyl)benzaldehyde derivatives) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Methodological Answer :

  • Step 1 : Apply non-linear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50/EC50 calculations .
  • Step 2 : Use ANOVA with Tukey’s post-hoc test to compare means across treatment groups (e.g., trellis system studies) .
  • Step 3 : Validate outliers via Grubbs’ test and confirm with replicate experiments .

Advanced Synthesis Challenges

Q. How can researchers improve yield in the final dihydrochloride salt formation?

Methodological Answer :

  • Step 1 : Optimize counterion exchange by adjusting HCl concentration (e.g., 2M HCl in ethanol) and stirring time (12–24 hours) .
  • Step 2 : Isolate the salt via rotary evaporation under reduced pressure (40°C) and confirm crystallinity using PXRD .
  • Step 3 : Characterize salt stability via TGA/DSC to detect hydrate formation or decomposition above 150°C .

Q. What strategies mitigate racemization during chiral center formation in the amine moiety?

Methodological Answer :

  • Step 1 : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to monitor enantiomeric excess .
  • Step 2 : Employ low-temperature (<0°C) reaction conditions and chiral auxiliaries (e.g., Evans’ oxazolidinones) to suppress racemization .

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